
Glycyl-D-aspartic acid
Overview
Description
Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid. It is a synthetic compound that has garnered significant interest in various fields due to its unique properties and potential applications. This compound is known for its role in biochemical research, particularly in studies related to peptide interactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions: Glycyl-D-aspartic acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with ninhydrin in the presence of cationic gemini surfactants, leading to the formation of Ruhemann’s purple.
Acid-Base Reactions: The compound exhibits protolytic equilibria in aqueous solutions, with stepwise dissociation constants determined through potentiometric titration.
Common Reagents and Conditions:
Condensation Reactions: Ninhydrin, cationic gemini surfactants, organic solvents, and specific pH conditions (e.g., pH 5.0) are commonly used.
Acid-Base Reactions: Potassium nitrate as a background electrolyte, and controlled ionic strengths and temperatures.
Major Products:
Condensation Reactions: The major product is Ruhemann’s purple, a chromophore used in biochemical assays.
Acid-Base Reactions: The dissociation products include various ionic species of this compound.
Scientific Research Applications
Integrin Binding and Cell Adhesion
Glycyl-D-aspartic acid is known for its ability to bind to integrins, which are proteins that facilitate cell adhesion to the extracellular matrix. The presence of the Gly-Asp sequence is crucial for this binding, as it mimics the natural ligands that interact with integrins. Research indicates that peptides containing this sequence can enhance the adhesion of cells, which is vital for tissue engineering and regenerative medicine .
Drug Development
The understanding of how this compound interacts with integrins has led to its use in drug development, particularly for cardiovascular diseases and cancer therapies. Peptides derived from this compound are being explored as potential therapeutic agents that can inhibit integrin binding, thus preventing tumor metastasis and enhancing the efficacy of certain drugs .
Tissue Engineering
In tissue engineering, this compound is utilized to promote cell adhesion and proliferation on scaffolds designed for tissue regeneration. By modifying these scaffolds with peptides that mimic the extracellular matrix, researchers have observed improved outcomes in cell growth and tissue integration . This application is particularly relevant for vascular grafts and cardiac patches.
Coordination Chemistry
Research has demonstrated that this compound can form complexes with metal ions, such as oxovanadium(IV). These complexes have been studied using potentiometric and spectroscopic methods to understand their stability and coordination modes. The formation constants of these complexes vary depending on pH and ligand-to-metal ratios, revealing important insights into their potential applications in catalysis and medicinal chemistry .
Antibacterial Properties
Some derivatives of D-amino acids, including this compound, have shown antibacterial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with cellular processes, making them candidates for developing new antimicrobial agents .
Integrin Binding Studies
A study conducted by Nath et al. utilized molecular dynamics simulations to explore the conformational preferences of this compound analogs in various solvent environments. Results indicated that specific conformations were more favorable for integrin binding, suggesting that modifications to the peptide structure could enhance its efficacy as an integrin-targeting agent .
Tissue Regeneration Research
In a tissue engineering application, scaffolds coated with this compound were tested for their ability to support endothelial cell growth. The study found that cells adhered more effectively to modified scaffolds compared to unmodified ones, demonstrating the peptide's potential to improve tissue integration in vascular grafts .
Metal Complex Stability Analysis
Research on oxovanadium(IV) complexes involving this compound provided insights into their stability across different pH levels. This study highlighted how variations in the peptide's structure could influence complex formation, which is critical for designing effective metal-based drugs .
Mechanism of Action
The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Glycyl-D-aspartic acid can be compared with other similar dipeptides:
Glycyl-L-aspartic Acid: Similar in structure but differs in the stereochemistry of the aspartic acid residue.
Glycyl-Arginine: Another dipeptide with antimicrobial and anticancer properties, but with different molecular targets and mechanisms of action.
Lysyl-Aspartic Acid: Exhibits similar biofilm inhibition properties but with varying degrees of effectiveness.
Biological Activity
Glycyl-D-aspartic acid (GDA) is a synthetic dipeptide that has garnered interest in the field of neuroscience and endocrinology due to its structural similarities to naturally occurring compounds like N-methyl-D-aspartate (NMDA). This article delves into the biological activity of GDA, focusing on its interactions within the central nervous system and its potential effects on hormone regulation, particularly testosterone levels.
GDA consists of two amino acids: glycine and D-aspartate. The presence of D-aspartate is critical as it is implicated in various physiological processes, including neurotransmission and hormone release. GDA functions as a model hapten for studying NMDA-like compounds, which are known to influence synaptic plasticity and neuroendocrine functions.
Table 1: Comparison of Structural Properties
Property | This compound | N-Methyl-D-Aspartate |
---|---|---|
Molecular Weight | 175.19 g/mol | 189.22 g/mol |
Configuration | Dipeptide | Amino Acid |
Receptor Interaction | NMDA Receptors | NMDA Receptors |
Biological Activity in the Central Nervous System
Research indicates that GDA exhibits specific binding properties to neurons within various regions of the central nervous system, including the cerebral cortex and hippocampus. A study characterized an antiserum to GDA, revealing that it stained positively in neuronal tissues, suggesting its role in modulating neuronal activity . The specificity of this interaction was confirmed through enzyme immunoassays, demonstrating that GDA binds selectively to d-aspartate-like structures .
Case Study: Immunocytochemical Analysis
In a notable case study, researchers utilized immunocytochemistry to explore the distribution of GDA in brain tissues. They found that GDA binding was significantly inhibited by other NMDA-related compounds, reinforcing its specificity for d-aspartate configurations . This suggests that GDA may play a role in neurotransmitter release and synaptic modulation.
Hormonal Regulation and Testosterone Levels
GDA's biological activity extends beyond the central nervous system; it also influences hormonal pathways. D-aspartic acid (DAA), closely related to GDA, has been shown to enhance testosterone release through multiple mechanisms:
- Stimulation of Gonadotropin-Releasing Hormone (GnRH) : DAA can induce GnRH release from the hypothalamus, which subsequently stimulates luteinizing hormone (LH) release from the pituitary gland.
- Direct Action on Leydig Cells : In vitro studies have demonstrated that DAA increases testosterone synthesis in Leydig cells via cyclic adenosine monophosphate (cAMP) pathways .
Table 2: Summary of Hormonal Effects
Research Findings
A systematic review highlighted that while DAA supplementation can lead to significant increases in testosterone levels in animal models, human studies have produced inconsistent results. For instance, one clinical trial reported a 42% increase in testosterone levels after 12 days of DAA supplementation among healthy males, while another study showed no significant changes in active individuals undergoing resistance training .
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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